Cas no 260558-14-3 (Benzene, 2-iodo-4-Methoxy-1-Methyl-)
Benzene, 2-iodo-4-Methoxy-1-Methyl- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 2-iodo-4-Methoxy-1-Methyl-
- 2-Iodo-4-methoxy-1-methylbenzene
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- Inchi: 1S/C8H9IO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
- InChI Key: MIHFMTLIZXCMMH-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1C)OC
Computed Properties
- Exact Mass: 247.96981g/mol
- Monoisotopic Mass: 247.96981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 9.2Ų
Benzene, 2-iodo-4-Methoxy-1-Methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013032811-250mg |
3-Iodo-4-methylanisole |
260558-14-3 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A013032811-500mg |
3-Iodo-4-methylanisole |
260558-14-3 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A013032811-1g |
3-Iodo-4-methylanisole |
260558-14-3 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| abcr | AB608713-250mg |
2-Iodo-4-methoxy-1-methylbenzene; . |
260558-14-3 | 250mg |
€369.40 | 2024-07-19 | ||
| abcr | AB608713-500mg |
2-Iodo-4-methoxy-1-methylbenzene; . |
260558-14-3 | 500mg |
€506.30 | 2024-07-19 | ||
| abcr | AB608713-1g |
2-Iodo-4-methoxy-1-methylbenzene; . |
260558-14-3 | 1g |
€686.70 | 2024-07-19 | ||
| abcr | AB608713-5g |
2-Iodo-4-methoxy-1-methylbenzene; . |
260558-14-3 | 5g |
€2317.40 | 2024-07-19 | ||
| Aaron | AR002S8K-1g |
Benzene, 2-iodo-4-methoxy-1-methyl- |
260558-14-3 | 95% | 1g |
$589.00 | 2025-02-12 | |
| A2B Chem LLC | AB28808-250mg |
Benzene, 2-iodo-4-methoxy-1-methyl- |
260558-14-3 | 97% | 250mg |
$269.00 | 2024-04-20 | |
| A2B Chem LLC | AB28808-500mg |
Benzene, 2-iodo-4-methoxy-1-methyl- |
260558-14-3 | 97% | 500mg |
$370.00 | 2024-04-20 |
Benzene, 2-iodo-4-Methoxy-1-Methyl- Suppliers
Benzene, 2-iodo-4-Methoxy-1-Methyl- Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Benzene, 2-iodo-4-Methoxy-1-Methyl-
Benzene, 2-Iodo-4-Methoxy-1-Methyl: A Comprehensive Overview
Benzene, 2-Iodo-4-Methoxy-1-Methyl, also known by its CAS number CAS No. 260558-14-3, is a highly specialized aromatic compound with significant applications in various fields of organic chemistry and materials science. This compound is characterized by its unique substitution pattern on the benzene ring, featuring an iodine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 1-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable building block in synthetic chemistry.
The synthesis of Benzene, 2-Iodo-4-Methoxy-1-Methyl typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient syntheses, reducing environmental impact while maintaining product quality. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct this compound with improved selectivity and scalability.
One of the most notable applications of Benzene, 2-Iodo-4-Methoxy-1-Methyl is in the field of drug discovery and development. The presence of an iodine atom at the ortho position makes it an excellent candidate for Suzuki-Miyaura coupling reactions, which are widely used to construct biaryl structures in pharmaceuticals. Recent studies have demonstrated its utility in synthesizing potential anticancer agents and kinase inhibitors, highlighting its role as a versatile intermediate in medicinal chemistry.
In addition to its pharmaceutical applications, this compound has found significant use in materials science. The methoxy and methyl groups on the benzene ring contribute to its electronic properties, making it suitable for applications in organic electronics and optoelectronic devices. For example, derivatives of Benzene, 2-Iodo-4-Methoxy-1-Methyl have been employed as electron transport layers in organic light-emitting diodes (OLEDs), enhancing device efficiency and stability.
The chemical stability of Benzene, 2-Iodo-4-Methoxy-1-Methyl is another factor that contributes to its widespread use. Its resistance to oxidation and hydrolysis under mild conditions makes it ideal for long-term storage and transportation. However, care must be taken during handling due to the reactivity of the iodine atom under certain conditions.
Recent research has also focused on the environmental impact of this compound. Studies have shown that proper disposal methods are essential to prevent contamination of water systems. Innovations in waste management techniques have been developed to ensure safe handling and disposal of this compound during industrial processes.
In conclusion, Benzene, 2-Iodo-4-Methoxy-1-Methyl (CAS No. 260558-14-3) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure enables it to serve as a key intermediate in drug development and materials science while maintaining chemical stability under standard conditions. As research continues to uncover new applications and improve synthesis methods, this compound will undoubtedly remain a cornerstone in modern organic chemistry.
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